molecular formula C8H7BrN2O B1279732 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 425380-37-6

4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1279732
M. Wt: 227.06 g/mol
InChI Key: OHOIMHHFHQTXLQ-UHFFFAOYSA-N
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Description

The compound "4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine" is a heterocyclic molecule that contains a pyrrolopyridine core structure with a bromine atom at the fourth position and a methoxy group at the seventh position. This structure is indicative of a molecule that could be of interest in various chemical and pharmaceutical applications due to the presence of reactive functional groups that allow for further chemical modifications.

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials that can be functionalized through various chemical reactions. For instance, the synthesis of 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid, a cognition activating agent, was achieved using bromo[1-14C]acetic acid as the starting material, indicating that brominated precursors are useful in the synthesis of complex molecules . Similarly, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones led to the synthesis of brominated heterocycles, which could be further applied to the synthesis of other heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. For example, the structure of a related molecule, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was elucidated and found to have a triclinic crystal structure . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods complemented the experimental data, providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of brominated and methoxylated compounds has been explored in various chemical reactions. For instance, the kinetics and mechanism of the transformation of a brominated pyrrolidinone into a thiazolidinone were studied, revealing the influence of pH and buffer composition on the reaction rate . Additionally, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines demonstrated the chemoselective synthesis of pyrroles, showcasing the versatility of bromo-methoxy compounds in synthesizing nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxy heterocycles are influenced by their molecular structure. The presence of electronegative atoms such as bromine and oxygen can affect the molecule's polarity, solubility, and reactivity. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and solid-state properties of these compounds . The rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones under alkaline conditions indicates that methoxy groups can influence the reactivity and outcome of rearrangement reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been used as a substrate in the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, which are important in the total synthesis of natural alkaloids like variolin B (Baeza et al., 2010).
  • It is also involved in the synthesis of novel cyanopyridine derivatives with potential antibacterial properties (Bogdanowicz et al., 2013).

Photophysicochemical Properties

  • The compound has been incorporated into the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, showing potential for photocatalytic applications (Öncül et al., 2021).

Synthesis of Heterocycles

  • It has been utilized in the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks for the development of hard-to-reach heterocycles (Alekseyev et al., 2015).
  • A method for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues was developed, showcasing its potential in the creation of diverse heterocyclic structures (Nechayev et al., 2013).

Pharmaceutical Applications

  • It has been used in the practical synthesis of 7-azaserotonin and 7-azamelatonin, which are important for studying the biological activity of serotonin and melatonin derivatives (Fukuya et al., 2022).

Chemical Behavior Studies

  • Research on the photochemical behavior of pyrrolo[3,2-b]pyridin-2-ones, including derivatives of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, has contributed to understanding the dimerization and electrocyclic ring-opening reactions in these compounds (Jones & Phipps, 1975).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-7)6(9)4-11-8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOIMHHFHQTXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473163
Record name 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

CAS RN

425380-37-6
Record name 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine (13.9 g, 45.8 mmol) and ethyl acetate (150 mL) were added to Ra-Ni 2800 (pre-washed with ethanol), water slurry (6.9 g, 118 mmol) in a stainless steel pressure bottle and stirred for 30 minutes at 30 psi of hydrogen and room temperature. The reaction mixture was filtered, and concentrated. The residue was triturated with dichloromethane, and the solid collected by filtration to provide 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (5.82 g). The mother liquor was evaporated and the residue triturated again with dichloromethane and filtered to provide an additional 1.63 g of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Total yield=7.45 g, 72% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KF McDaniel, L Wang, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
The development of bromodomain and extraterminal domain (BET) bromodomain inhibitors and their examination in clinical studies, particularly in oncology settings, has garnered …
Number of citations: 124 pubs.acs.org
T Wang, Z Yin, Z Zhang, JA Bender… - Journal of medicinal …, 2009 - ACS Publications
Azaindole derivatives derived from the screening lead 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (1) were prepared and characterized to assess their potential as …
Number of citations: 118 pubs.acs.org
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
TD Crawford, V Tsui, EM Flynn, S Wang… - Journal of Medicinal …, 2016 - ACS Publications
The biological role played by non-BET bromodomains remains poorly understood, and it is therefore imperative to identify potent and highly selective inhibitors to effectively explore the …
Number of citations: 108 pubs.acs.org
J Zhang, P Chen, P Zhu, P Zheng, T Wang, L Wang… - Bioorganic …, 2020 - Elsevier
Bromodomain-containing protein 4 (BRD4) plays a crucial role in the epigenetic regulation of gene transcription and some BRD4 inhibitors have been advanced to clinical trials. …
Number of citations: 15 www.sciencedirect.com
J Chen, Y Li, J Zhang, M Zhang, A Wei, H Liu… - European Journal of …, 2021 - Elsevier
According to the binding mode of ABBV-744 with bromodomains and the cape space of HDAC, the novel selective HDAC/BRD4 dual inhibitors were designed and synthesized by the …
Number of citations: 35 www.sciencedirect.com
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
ATAD2 is an epigenetic bromodomain-containing target which is overexpressed in many cancers and has been suggested as a potential oncology target. While several small molecule …
Number of citations: 11 pubs.acs.org
J Chen, Y Li, J Zhang, M Zhang, A Wei, H Liu, Z Xie… - 1920 - somatostatinreceptor.com
According to the binding mode of ABBV-744 with bromodomains and the cape space of HDAC, the novel selective HDAC/BRD4 du l inhibitors were designed and synthesized by the …
Number of citations: 0 somatostatinreceptor.com
RM Karim, L Yang, L Chen, MJ Bikowitz… - Journal of Medicinal …, 2022 - ACS Publications
Bromodomains regulate chromatin remodeling and gene transcription through recognition of acetylated lysines on histones and other proteins. Bromodomain-containing protein TAF1, …
Number of citations: 10 pubs.acs.org

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